

comparative analysis of 2-(Morpholin-2-yl)ethanol and its isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Morpholin-2-yl)ethanol

Cat. No.: B139509

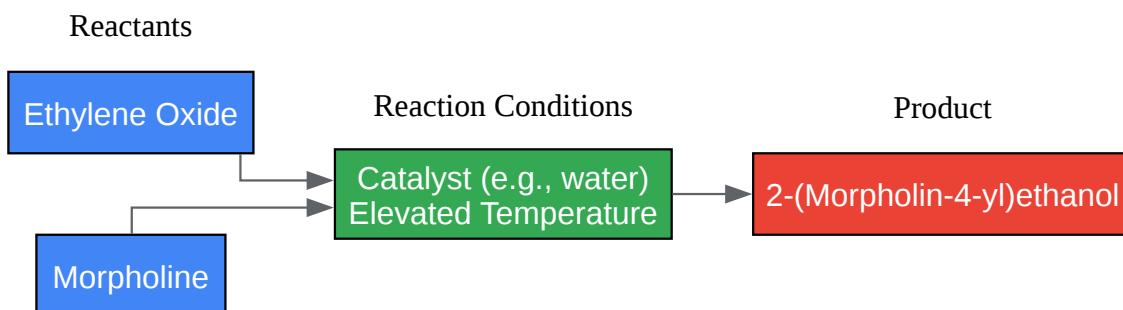
[Get Quote](#)

A Comparative Analysis of **2-(Morpholin-2-yl)ethanol** and Its Positional Isomers for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of **2-(Morpholin-2-yl)ethanol** and its positional isomers, 2-(Morpholin-3-yl)ethanol and 2-(Morpholin-4-yl)ethanol. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the chemical, physical, and biological properties of these compounds. Isomerism plays a critical role in the biological activity and physicochemical properties of molecules, making such comparisons vital for the design and synthesis of new therapeutic agents.

Chemical and Physical Properties

The position of the ethanol substituent on the morpholine ring significantly influences the physical and chemical properties of these isomers. A summary of their key properties is presented in the table below. It is important to note that while extensive experimental data is available for 2-(Morpholin-4-yl)ethanol, some properties for the 2-yl and 3-yl isomers are based on predicted data due to limited published experimental studies.


Property	2-(Morpholin-2-yl)ethanol	2-(Morpholin-3-yl)ethanol	2-(Morpholin-4-yl)ethanol (N-(2-Hydroxyethyl)morpholine)
CAS Number	132995-76-7	399580-64-4[1]	622-40-2[2][3]
Molecular Formula	C ₆ H ₁₃ NO ₂	C ₆ H ₁₃ NO ₂ [1]	C ₆ H ₁₃ NO ₂ [2][4]
Molecular Weight	131.17 g/mol	131.17 g/mol [1]	131.17 g/mol [2][4]
Appearance	Not specified	Not specified	Clear colorless to pale yellow liquid[3][5]
Melting Point	Not specified (HCl salt: 185-190 °C)	Not specified	-1 to 2 °C[4][6]
Boiling Point	Not specified	255.4±20.0 °C (Predicted)[1]	223-228 °C[4][6]
Density	Not specified	1.019±0.06 g/cm ³ (Predicted)[1]	1.06 - 1.08 g/cm ³ at 20-25 °C[4][5]
Solubility	Soluble in water (as HCl salt)	Not specified	Miscible with water, ethanol, and ether[3][5]
Refractive Index	Not specified	Not specified	1.466 - 1.4775 at 20-22 °C[4][5][6]
pKa	Not specified	Not specified	14.88±0.10 (Predicted)[3]

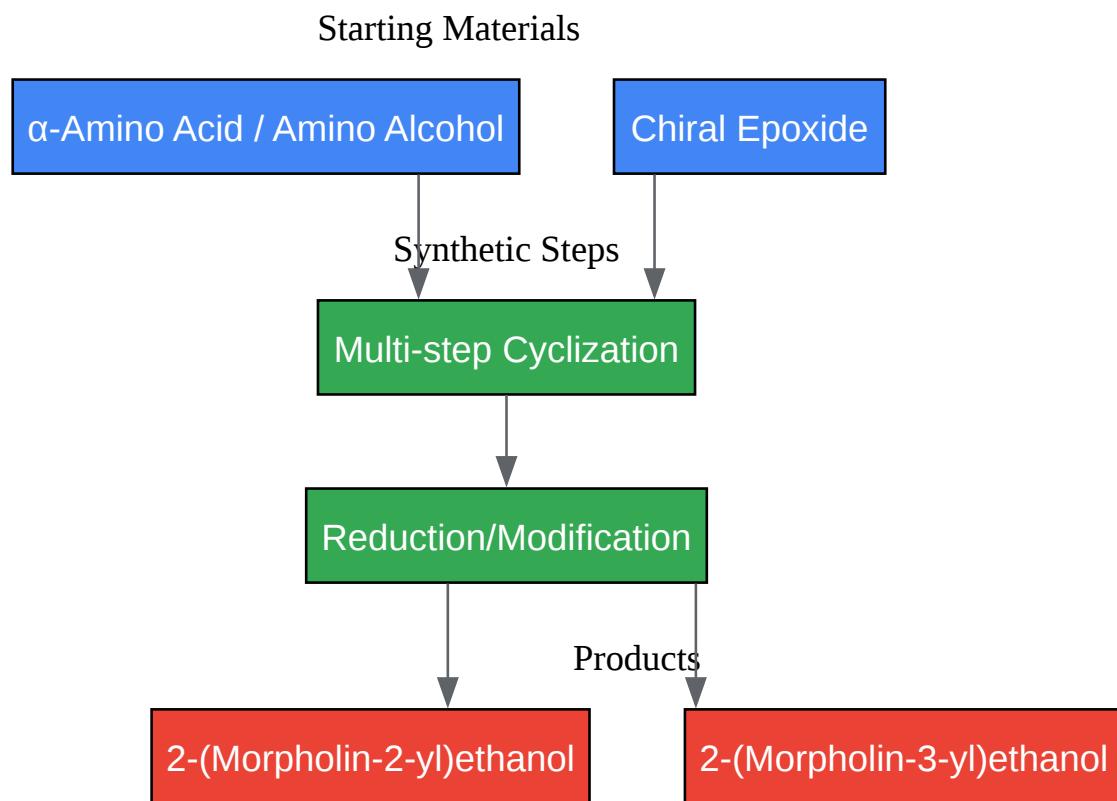
Synthesis and Experimental Protocols

The synthetic routes to these isomers differ based on the position of the ethanol group. 2-(Morpholin-4-yl)ethanol is readily synthesized via nucleophilic substitution, while the synthesis of the 2-yl and 3-yl isomers is more complex, often involving multi-step processes and chiral resolutions.

Synthesis of 2-(Morpholin-4-yl)ethanol

The most common and industrially scalable synthesis of 2-(Morpholin-4-yl)ethanol involves the reaction of morpholine with ethylene oxide or a 2-haloethanol.

[Click to download full resolution via product page](#)


Caption: Synthesis of 2-(Morpholin-4-yl)ethanol.

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)ethanol from Morpholine and 2-Bromoethanol

- Materials: Morpholine, 2-bromoethanol, potassium carbonate (K_2CO_3), acetonitrile (CH_3CN).
- Procedure:
 - A mixture of 2-bromoethanol (1 equivalent), morpholine (2 equivalents), and K_2CO_3 (1.5 equivalents) in acetonitrile is prepared in a round-bottom flask.
 - The mixture is refluxed for 3 hours.
 - After cooling to room temperature, the mixture is filtered to remove inorganic salts.
 - The filtrate is concentrated under reduced pressure to yield the crude product.
 - The product can be further purified by distillation.

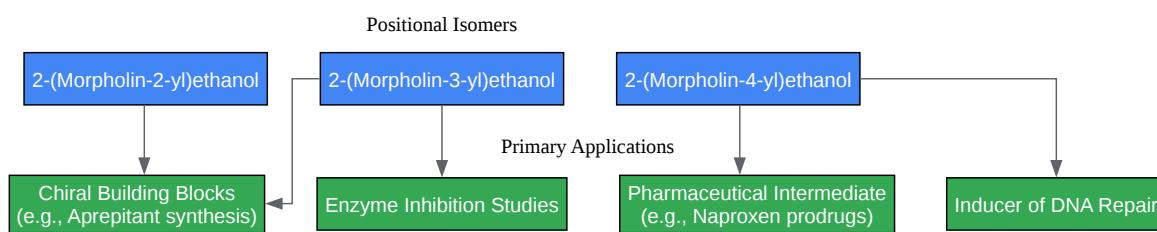
Synthesis of 2-(Morpholin-2-yl)ethanol and 2-(Morpholin-3-yl)ethanol

The synthesis of **2-(Morpholin-2-yl)ethanol** and 2-(Morpholin-3-yl)ethanol is less direct. These compounds are often prepared as chiral building blocks in more complex synthetic sequences, for example, in the synthesis of pharmaceutical agents like Aprepitant. The synthesis of the morpholin-2-one and morpholin-3-one cores often serves as a precursor, which can then be modified to introduce the ethanol side chain.

[Click to download full resolution via product page](#)

Caption: General synthetic approach for 2- and 3-substituted morpholines.

Experimental Protocol: General Considerations for Chiral Synthesis


The synthesis of enantiomerically pure **2-(Morpholin-2-yl)ethanol** and 2-(Morpholin-3-yl)ethanol often employs chiral starting materials such as L- or D-amino acids or enantiopure 1,2-amino alcohols.^{[7][8][9]} Catalytic asymmetric methods, including domino reactions, have been developed for the stereoselective synthesis of the morpholin-2-one core.^{[7][10]}

Subsequent reduction of the carbonyl group and modification of other functional groups can lead to the desired ethanol derivative.

Biological Activity and Applications

The positional isomerism of the ethanol group on the morpholine ring leads to distinct biological activities and applications.

- **2-(Morpholin-4-yl)ethanol:** This isomer is widely used as a building block in the synthesis of pharmaceuticals and dietary supplements.[11][12] It is a derivative of morpholine, which is found in numerous commercial products.[13] 4-(2-Hydroxyethyl)morpholine has been used in the preparation of ester prodrugs of naproxen and has been shown to induce DNA repair in rat hepatocyte primary cultures.[3][6] However, a recent evaluation concluded that it is not genotoxic.[11]
- **2-(Morpholin-2-yl)ethanol** and **2-(Morpholin-3-yl)ethanol:** These isomers, particularly in their chiral forms, are valuable intermediates in the synthesis of complex, biologically active molecules. The morpholin-2-one and -3-one cores are present in several drugs. For instance, the morpholin-2-one structure is a key component of the antiemetic drug Aprepitant.[7][9] Research has indicated that (R)-2-(Morpholin-3-yl)ethanol hydrochloride has been studied for its potential in enzyme inhibition.[14]

[Click to download full resolution via product page](#)

Caption: Applications of 2-(Morpholin-yl)ethanol isomers.

Conclusion

This comparative guide highlights the significant differences between **2-(Morpholin-2-yl)ethanol**, 2-(Morpholin-3-yl)ethanol, and 2-(Morpholin-4-yl)ethanol. While all share the same molecular formula, their chemical properties, synthetic accessibility, and biological applications are distinct. 2-(Morpholin-4-yl)ethanol is a readily available and well-characterized compound with established uses as a pharmaceutical intermediate. In contrast, the 2-yl and 3-yl isomers are more specialized, often synthesized as chiral building blocks for complex drug molecules. The limited availability of extensive experimental data for **2-(Morpholin-2-yl)ethanol** and 2-(Morpholin-3-yl)ethanol underscores the need for further research to fully elucidate their properties and potential applications. For researchers in drug discovery and development, an understanding of these isomeric differences is crucial for the rational design and synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Morpholin-3-yl)ethanol CAS#: 399580-64-4 [m.chemicalbook.com]
- 2. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. hnsincere.com [hnsincere.com]
- 6. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholiny)-1-ethanol; 2-(4-Morpholiny)ethanol [mallakchemicals.com]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]

- 11. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine | Exponent [exponent.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Buy (R)-2-(Morpholin-3-yl)ethanol hydrochloride [smolecule.com]
- To cite this document: BenchChem. [comparative analysis of 2-(Morpholin-2-yl)ethanol and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139509#comparative-analysis-of-2-morpholin-2-yl-ethanol-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com